molecular formula C2H5BrO2S B6589678 ethanesulfonyl bromide CAS No. 18425-66-6

ethanesulfonyl bromide

Cat. No.: B6589678
CAS No.: 18425-66-6
M. Wt: 173
InChI Key:
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Description

Ethanesulfonyl bromide is an organosulfur compound with the molecular formula C2H5BrO2S. It is a sulfonyl halide, specifically a sulfonyl bromide, and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in organic synthesis.

Preparation Methods

Ethanesulfonyl bromide can be synthesized through several methods. One common synthetic route involves the reaction of ethanesulfonyl chloride with hydrogen bromide. The reaction is typically carried out under controlled conditions to ensure high yield and purity. Another method involves the direct bromination of ethanesulfonyl fluoride using bromine in the presence of a catalyst.

Industrial production of this compound often involves large-scale bromination processes, where ethanesulfonyl chloride is treated with bromine gas in a controlled environment. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and minimize by-products.

Chemical Reactions Analysis

Ethanesulfonyl bromide undergoes various chemical reactions, including:

  • Substitution Reactions: : this compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by a nucleophile. Common reagents for these reactions include amines, alcohols, and thiols. The major products formed are ethanesulfonamides, ethanesulfonates, and ethanesulfonothioates, respectively.

  • Oxidation Reactions: : this compound can be oxidized to form ethanesulfonic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction Reactions: : Reduction of this compound can yield ethanesulfinic acid or ethanesulfonic acid, depending on the reducing agent and reaction conditions. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Scientific Research Applications

Ethanesulfonyl bromide has a wide range of applications in scientific research:

  • Chemistry: : It is used as a reagent in organic synthesis for the introduction of the ethanesulfonyl group into molecules. This functional group is valuable in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: : this compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function. It can also be used to create sulfonamide linkages in biological molecules.

  • Medicine: : In medicinal chemistry, this compound is used to synthesize sulfonamide-based drugs, which have antibacterial and antifungal properties. It is also used in the development of enzyme inhibitors and other therapeutic agents.

  • Industry: : this compound is used in the production of dyes, pigments, and other industrial chemicals. It is also employed in the synthesis of specialty polymers and materials.

Mechanism of Action

The mechanism of action of ethanesulfonyl bromide involves its reactivity as a sulfonyl halide. The compound can react with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate linkages. These reactions typically proceed through a nucleophilic substitution mechanism, where the bromide ion is displaced by the nucleophile.

In biological systems, this compound can modify proteins and enzymes by reacting with amino acid residues, such as lysine or cysteine. This modification can alter the activity or function of the protein, making this compound a useful tool in biochemical research.

Comparison with Similar Compounds

Ethanesulfonyl bromide can be compared to other sulfonyl halides, such as methanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds share similar reactivity, this compound is unique due to its specific molecular structure and reactivity profile.

  • Methanesulfonyl Chloride: : This compound is less reactive than this compound and is commonly used in the synthesis of sulfonamides and sulfonates. It is also used as a protecting group in organic synthesis.

  • Benzenesulfonyl Chloride: : This compound is more reactive than this compound and is often used in the synthesis of sulfonamides and sulfonylureas. It is also used in the preparation of dyes and pigments.

  • Ethanesulfonyl Chloride: : Similar to this compound, this compound is used in organic synthesis and industrial applications. the bromide variant is often preferred due to its higher reactivity and ease of handling.

Properties

CAS No.

18425-66-6

Molecular Formula

C2H5BrO2S

Molecular Weight

173

Purity

95

Origin of Product

United States

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